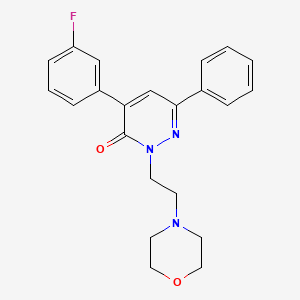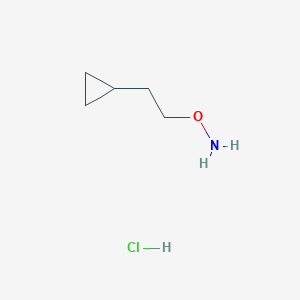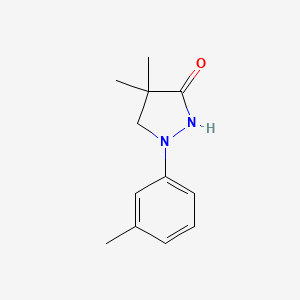
4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one typically involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of a base such as pyridine . The reaction is carried out at temperatures ranging from 0°C to 100°C. The product is then purified using silica gel flash column chromatography with a suitable eluent system .
Industrial Production Methods
While specific industrial production methods for 4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidin-3,5-dione derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridine hydrochloride and other mild oxidants.
Substitution: Reagents such as bromine or N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1-phenylpyrazolidin-3-one
- 4,4-Dimethyl-1-(o-tolyl)pyrazolidin-3-one
Uniqueness
4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications .
Properties
CAS No. |
66084-81-9 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4,4-dimethyl-1-(3-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C12H16N2O/c1-9-5-4-6-10(7-9)14-8-12(2,3)11(15)13-14/h4-7H,8H2,1-3H3,(H,13,15) |
InChI Key |
WCMSEZVJBZRRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(C(=O)N2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


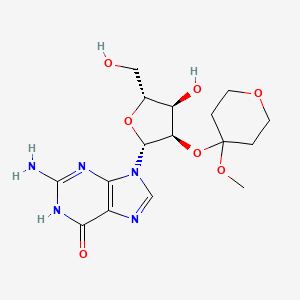
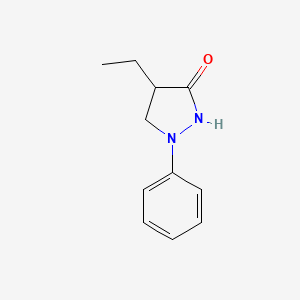
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
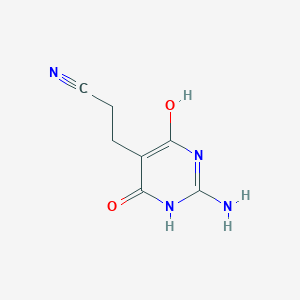
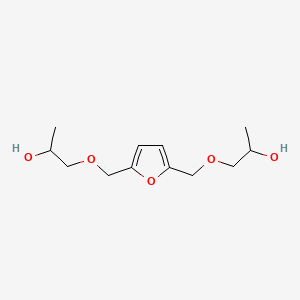
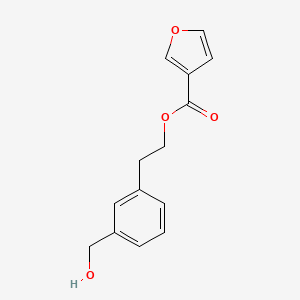
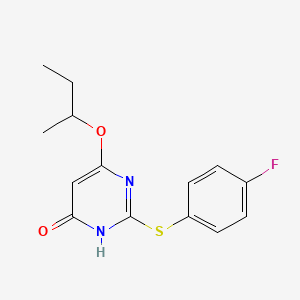
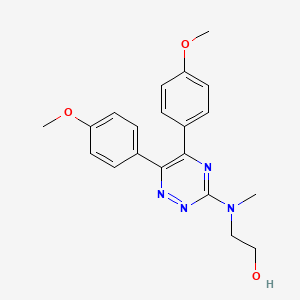


![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
